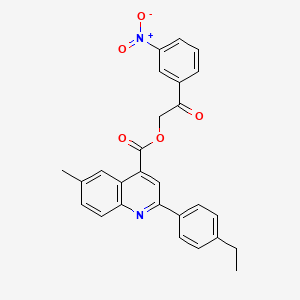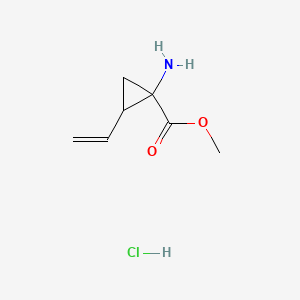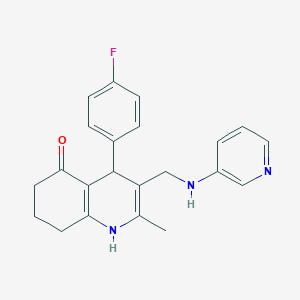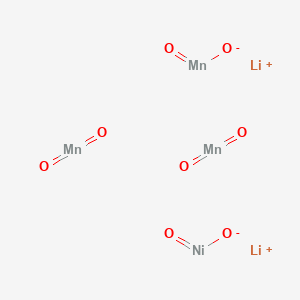![molecular formula C16H23NO4 B12052465 Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . This compound is known for its applications in synthetic organic chemistry and is often used in research and experimental settings .
Preparation Methods
This method is more efficient, versatile, and sustainable compared to traditional batch processes . The synthetic route generally includes the reaction of the appropriate starting materials under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it can be used in the development of pharmaceuticals and as a reagent in biochemical assays . Industrially, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate can be compared with other similar compounds, such as tert-butoxycarbonyl-protected amino acids and esters . These compounds share similar structural features and chemical properties but may differ in their reactivity and applications. For example, tert-butoxycarbonyl-protected amino acids are commonly used in peptide synthesis, while esters like Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate are used in various organic synthesis reactions .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)14(17)12-8-5-11(6-9-12)7-10-13(18)20-4/h5-6,8-9,14H,7,10,17H2,1-4H3 |
InChI Key |
FEBAHMGWFCMRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)
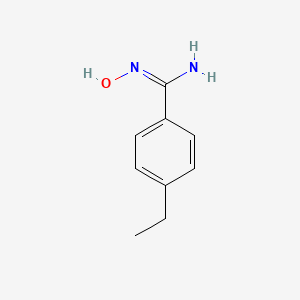
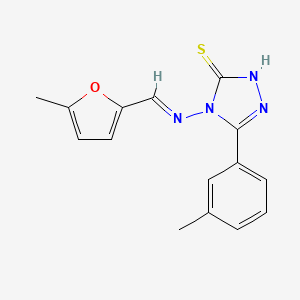
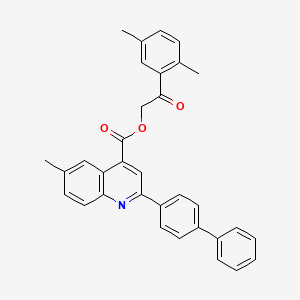
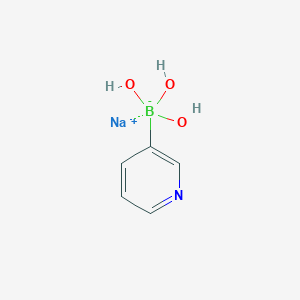
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)

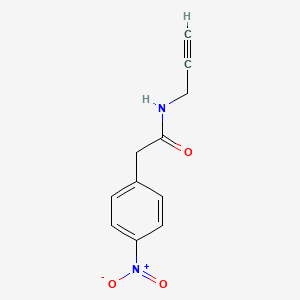
![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)
